molecular formula C18H17N7OS2 B15020959 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one

Cat. No.: B15020959
M. Wt: 411.5 g/mol
InChI Key: OCULECIKOMLOOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one is a heterocyclic molecule featuring a pyrimidin-4(3H)-one core substituted with a quinazoline-linked amine and a thiadiazole-thioether moiety. Its structural complexity arises from the fusion of three distinct heterocyclic systems:

  • Pyrimidinone: A six-membered ring with two nitrogen atoms and a ketone group, providing a planar scaffold for intermolecular interactions.
  • Quinazoline: A bicyclic aromatic system with two nitrogen atoms; the 4,7-dimethyl substitution pattern may influence steric and electronic properties.

The thioether linkage in the thiadiazole moiety may enhance metabolic stability compared to oxygen-based ethers, a feature critical for drug design .

Properties

Molecular Formula

C18H17N7OS2

Molecular Weight

411.5 g/mol

IUPAC Name

2-[(4,7-dimethylquinazolin-2-yl)amino]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C18H17N7OS2/c1-9-4-5-13-10(2)19-16(21-14(13)6-9)23-17-20-12(7-15(26)22-17)8-27-18-25-24-11(3)28-18/h4-7H,8H2,1-3H3,(H2,19,20,21,22,23,26)

InChI Key

OCULECIKOMLOOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)CSC4=NN=C(S4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents include various amines, thiols, and pyrimidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .

Scientific Research Applications

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Hypothesized Implications

Compound Name Core Structure Substituents Key Features Potential Bioactivity
Target Compound Pyrimidin-4(3H)-one - 4,7-Dimethylquinazolin-2-yl-amino
- (5-Methyl-1,3,4-thiadiazol-2-yl)thio-methyl
Combines quinazoline’s planar aromaticity with thiadiazole’s lipophilicity Antimicrobial, kinase inhibition (inferred from substituent classes)
2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one Pyrimidin-4(3H)-one - 4,8-Dimethylquinazolin-2-yl-amino
- Methyl group at position 6
Methyl substitution reduces steric hindrance compared to thiadiazole-thioether; altered quinazoline methylation pattern Likely targets nucleotide-binding domains (e.g., kinases)
6-(4-(Tetrazolyl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one Pyrimidin-2(1H)-one - Coumarin-3-yl
- Tetrazolyl-phenyl
Coumarin enhances fluorescence and π-stacking; tetrazole improves solubility Anticancer, fluorescence-based imaging

Key Observations:

Quinazoline Substitution: The 4,7-dimethyl pattern in the target compound vs. 4,8-dimethyl in the analog alters steric accessibility. The 4,7 configuration may favor interactions with hydrophobic enzyme pockets. Quinazoline derivatives are known to inhibit tyrosine kinases and dihydrofolate reductase, suggesting similar mechanisms for the target compound .

Thiadiazole vs. In contrast, tetrazole and coumarin substituents in other analogs improve aqueous solubility and optical properties, favoring diagnostic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.